molecular formula C74H114N20O17 B1142083 Myelin Basic Protein (87-99) CAS No. 118506-26-6

Myelin Basic Protein (87-99)

Cat. No. B1142083
M. Wt: 1555.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

MBP87–99 and its altered peptide analogs have been synthesized using solid-phase peptide synthesis (SPPS), utilizing the Fmoc/tBu methodology combined with 2-chlorotrityl chloride resin (CLTR-Cl). These analogs, specifically with substitutions at positions 91 and/or 96, have shown therapeutic efficacy in EAE models, highlighting the importance of these residues in T-cell receptor (TCR) interactions and the immune response in MS (Emmanouil et al., 2018).

Molecular Structure Analysis

The molecular dynamics studies of MBP87–99 and its antagonists have provided insights into the interaction with the human leukocyte antigen HLA-DR2b. These studies suggest that alterations in the peptide structure, particularly at positions 91 and 96, can modulate its interaction with the TCR and MHC, potentially explaining the therapeutic effects of altered peptide ligands (APLs) in MS (Mantzourani et al., 2007).

Scientific Research Applications

  • Tselios et al. (2002) investigated cyclic analogues of the MBP 87-99 peptide, which are altered peptide ligands (APLs). They found that these analogues could inhibit EAE in Lewis rats, reduce inflammation in the spinal cord, and induce proliferation of human peripheral blood T-cells, suggesting potential for treating MS (Tselios et al., 2002).

  • Bielekova et al. (2000) conducted a phase II clinical trial with an APL derived from the MBP peptide (a.a. 83–99) for MS immunotherapy. They documented poor tolerance at the tested dose, but their study revealed the encephalitogenic potential of the MBP peptide in a subgroup of patients, indicating important considerations for specific immunotherapies (Bielekova et al., 2000).

  • Martin et al. (1991) studied the T cell response to MBP in MS patients and found that a peptide with the same core sequence, amino acids 89-99, was recognized in conjunction with different HLA-DR molecules. This response was linked to MS pathogenesis, suggesting implications in therapeutic strategies for the disease (Martin et al., 1991).

  • Fraser and Deber (1985) examined the proline-rich region of MBP, which includes a segment of the peptide 87-99. They suggested a role for this region in protein folding and maintenance of tertiary structure, which could be relevant to understanding myelin integrity and the development of MS (Fraser & Deber, 1985).

  • Sun et al. (1992) demonstrated that T cell lines specific for MBP 87-99 are encephalitogenic in Lewis rats, providing insights into the autoimmune response in EAE and potentially MS (Sun et al., 1992).

  • Carnegie (1971) discussed the encephalitogenic determinants of MBP from human brain, providing foundational knowledge of MBP's role in the central nervous system and its potential implications in MS (Carnegie, 1971).

Safety And Hazards

When handling Myelin Basic Protein (87-99), it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, and store the container tightly closed in a dry, cool and well-ventilated place .

Future Directions

While a direct role for Myelin Basic Protein (87-99) as a primary antigen in human MS is unclear, it is clear that MBP and its functions in myelin formation and long-term maintenance are linked to MS . Future research may focus on further understanding the role of this peptide in the pathogenesis of MS and exploring its potential as a therapeutic target .

properties

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZRUKIAIQNAZ-SAKFXWCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H114N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myelin Basic Protein (87-99)

Citations

For This Compound
35
Citations
M Katsara, E Yuriev, PA Ramsland, T Tselios… - …, 2009 - Wiley Online Library
… We synthesized two mutant peptides from myelin basic protein 87–99 (MBP 87–99 ), an immunodominant peptide epitope identified in MS. Mutations of residues K 91 and P 96 , known …
Number of citations: 52 onlinelibrary.wiley.com
M Emmanouil, V Tseveleki, I Triantafyllakou, A Nteli… - Molecules, 2018 - mdpi.com
In this report, amide-linked cyclic peptide analogues of the 87–99 myelin basic protein (MBP) epitope, a candidate autoantigen in multiple sclerosis (MS), are tested for therapeutic …
Number of citations: 8 www.mdpi.com
R Ufret-Vincenty, SH Pak, L Quigley… - FASEB …, 1998 - utsouthwestern.elsevierpure.com
Although a large body of circumstantial evidence supports the existence of crossreacting antigens between microorganisms and host, the relevance of this phenomenom as a causal …
Number of citations: 0 utsouthwestern.elsevierpure.com
B Gran, LR Tranquill, M Chen, B Bielekova, W Zhou… - Neurology, 2000 - AAN Enterprises
Objective: To define the mechanism of action of glatiramer acetate (GA; formerly known as copolymer-1) as an immunomodulatory treatment for MS. Background: The proposed …
Number of citations: 228 n.neurology.org
C Koukoulitsa, E Chontzopoulou, S Kiriakidi… - Brain sciences, 2020 - mdpi.com
Multiple sclerosis (MS) is a serious central nervous system (CNS) disease responsible for disability problems and deterioration of the quality of life. Several approaches have been …
Number of citations: 7 www.mdpi.com
EG Spack - Expert Opinion on Investigational Drugs, 1997 - Taylor & Francis
Within the past year a host of antigen-specific therapies for multiple sclerosis (MS) progressed along the path from IND submission to FDA approval. The Immune Response Corporation …
Number of citations: 14 www.tandfonline.com
BF Bebo Jr, AA Vandenbark… - Journal of neuroscience …, 1996 - Wiley Online Library
… Mouse PLP 139-151 (HCLGKWLGHPDKF), 43 -64 (EKLIETYFSKNYQDYEYLINVI), and myelin basic protein 87-99 (PQKSQRTQDENPVVHF) were synthesized using solid phase …
Number of citations: 139 onlinelibrary.wiley.com
A Del Gatto, M Saviano, L Zaccaro - Molecules, 2021 - mdpi.com
Multiple sclerosis (MS) belongs to demyelinating diseases, which are progressive and highly debilitating pathologies that imply a high burden both on individual patients and on society. …
Number of citations: 10 www.mdpi.com
I Triantafyllakou, N Clemente, RK Khetavat… - Molecular …, 2022 - ACS Publications
Multiple sclerosis (MS) is one of the most common neurodegenerative diseases in young adults, with early clinical symptoms seen in the central nervous system (CNS) myelin sheaths …
Number of citations: 5 pubs.acs.org
D Jane-wit, M Yu, AE Edling, S Kataoka… - The Journal of …, 2002 - journals.aai.org
… Conversely, not all SWXJ immunogens contain the -KXXS- motif, as evidenced by the absence of the motif in the highly encephalitogenic myelin basic protein 87–99. Although the -…
Number of citations: 27 journals.aai.org

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